molecular formula C15H20FN3O B5403230 N-cyclopropyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

N-cyclopropyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

Cat. No.: B5403230
M. Wt: 277.34 g/mol
InChI Key: LISMDMNGZPYUNB-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a chemical compound with the molecular formula C15H20FN3O and a molecular weight of 277.34 g/mol . This compound is characterized by the presence of a cyclopropyl group, a fluorophenyl group, and a piperazine ring, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide typically involves the reaction of cyclopropylamine with 4-(4-fluorophenyl)piperazine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, usually at a temperature range of 0-5°C to ensure the stability of the reactants and the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopropyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group provides rigidity, while the fluorophenyl group enhances its binding affinity to certain molecular targets .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-cyclopropyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O/c16-12-1-5-14(6-2-12)19-9-7-18(8-10-19)11-15(20)17-13-3-4-13/h1-2,5-6,13H,3-4,7-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISMDMNGZPYUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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